molecular formula C21H17N5O2 B2482705 5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 842970-91-6

5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2482705
CAS No.: 842970-91-6
M. Wt: 371.4
InChI Key: ROKRYJVFFDXRSX-UHFFFAOYSA-N
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Description

5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indoline moiety, a phenyl group, and a pyrazolo[3,4-d]pyrimidine core, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the indoline moiety: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with an indoline derivative.

    Addition of the phenyl group: The final step includes the attachment of the phenyl group to the core structure.

The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures to facilitate the reactions .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is being explored for therapeutic applications in treating diseases like cancer and bacterial infections.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings

Comparison with Similar Compounds

5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c27-19(25-11-10-15-6-4-5-9-18(15)25)13-24-14-22-20-17(21(24)28)12-23-26(20)16-7-2-1-3-8-16/h1-9,12,14H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKRYJVFFDXRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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